molecular formula C22H36ClNO2 B6480475 1-(4-cyclohexylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 478785-27-2

1-(4-cyclohexylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B6480475
CAS No.: 478785-27-2
M. Wt: 382.0 g/mol
InChI Key: QSYYPVPGXIWQRT-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic tertiary amine derivative characterized by a propan-2-ol backbone substituted with a 4-cyclohexylphenoxy group at position 1 and a 2,6-dimethylpiperidin-1-yl group at position 2. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological studies .

Properties

IUPAC Name

1-(4-cyclohexylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2.ClH/c1-17-7-6-8-18(2)23(17)15-21(24)16-25-22-13-11-20(12-14-22)19-9-4-3-5-10-19;/h11-14,17-19,21,24H,3-10,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYYPVPGXIWQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=C(C=C2)C3CCCCC3)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • Phenoxy moiety: The 4-cyclohexylphenoxy group introduces significant lipophilicity, which may improve blood-brain barrier penetration compared to halogenated analogs (e.g., 4-chlorophenoxy derivatives) .
  • Propanol backbone: The hydroxyl group at position 2 enables hydrogen bonding, critical for interactions with biological targets like enzymes or neurotransmitter receptors .

Nucleophilic substitution between epichlorohydrin and 4-cyclohexylphenol to form the phenoxypropanol intermediate.

Amination with 2,6-dimethylpiperidine under basic conditions.

Salt formation with hydrochloric acid to yield the hydrochloride form .

Structural and Functional Analogues

The compound belongs to a broader class of phenoxypropanolamines, which vary in substituents on the aromatic ring and the amine moiety. Key analogues include:

Compound Name Substituents Key Differences Biological Activity
1-(4-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride 4-Cl on phenyl - Higher electronegativity
- Reduced lipophilicity
Antibacterial (IC₅₀: TBD)
1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride Allyl, OMe on phenyl - Increased steric bulk
- Potential CYP450 interactions
Antifungal (Data pending)
1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride 2,4-Me₂ on phenyl, unsubstituted piperidine - Lower metabolic stability
- Broader receptor affinity
Urease inhibition (IC₅₀: 0.63–6.28 µM)
1-(Adamantan-1-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride Adamantane group - Extreme lipophilicity
- Enhanced CNS penetration
Neurotransmitter modulation (In vivo studies ongoing)
Structure-Activity Relationships (SAR)

Phenoxy Group Modifications: 4-Cyclohexylphenoxy: Enhances lipid solubility and membrane permeability compared to halogenated analogs (e.g., 4-Cl or 4-Br) .

Amine Moieties :

  • 2,6-Dimethylpiperidine : Improves metabolic stability by hindering cytochrome P450 oxidation compared to unsubstituted piperidine .
  • Piperazine derivatives : Increase water solubility but may reduce receptor specificity due to conformational flexibility .

Hydrochloride Salt :

  • Enhances bioavailability by improving dissolution rates in physiological media .

Pharmacological Potential
  • Antimicrobial Activity: Analogues with halogenated phenoxy groups (e.g., 4-Cl) show moderate activity against Salmonella typhi and E. coli .
  • Enzyme Inhibition : 2,6-Dimethylpiperidine derivatives exhibit urease inhibition (IC₅₀: 0.63–6.28 µM), comparable to thiourea-based inhibitors .

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